2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
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Overview
Description
The compound “2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[d][1,3]dioxol ring system, the introduction of the triazolo[4,5-d]pyrimidin moiety, and the attachment of the hydroxyethoxy group. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of such a complex molecule would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a drug candidate for treating specific diseases or conditions.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazolo[4,5-d]pyrimidin derivatives or cyclopenta[d][1,3]dioxol analogs. These compounds would share structural features and potentially similar biological activities.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which could confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C27H42N6O8S |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[[3-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C27H42N6O8S/c1-6-11-42-25-29-23(28-14-12-16(36-9-7-34)21-19(14)38-26(2,3)40-21)18-24(30-25)33(32-31-18)15-13-17(37-10-8-35)22-20(15)39-27(4,5)41-22/h14-17,19-22,34-35H,6-13H2,1-5H3,(H,28,29,30)/t14-,15-,16+,17+,19+,20+,21-,22-/m1/s1 |
InChI Key |
SNTFJDJWCOQZIG-LBRWCHEZSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@@H]([C@@H]6[C@H]5OC(O6)(C)C)OCCO |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC(C6C5OC(O6)(C)C)OCCO |
Origin of Product |
United States |
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